molecular formula C8H7FN2 B1343690 4-Fluoro-6-methyl-1H-indazole CAS No. 885522-09-8

4-Fluoro-6-methyl-1H-indazole

Cat. No.: B1343690
CAS No.: 885522-09-8
M. Wt: 150.15 g/mol
InChI Key: OTGJUTKIPURIBB-UHFFFAOYSA-N
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Description

4-Fluoro-6-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various medicinal compounds. The presence of a fluorine atom and a methyl group in the 4 and 6 positions, respectively, imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Biochemical Analysis

Biochemical Properties

4-Fluoro-6-methyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. It can also inhibit cell proliferation by interfering with the cell cycle, thereby preventing the growth and spread of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates. This inhibition can lead to changes in gene expression and cellular function. Additionally, this compound can modulate the activity of transcription factors, proteins that regulate the expression of specific genes, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal biological activity, while at higher doses, it can induce significant changes in cellular function. For instance, high doses of this compound have been associated with toxic effects, including cell death and tissue damage. Threshold effects have also been observed, where a certain dosage is required to elicit a biological response. These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect the levels of specific metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide, which are critical for cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters on the cell membrane, and it can bind to intracellular proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity, as it may interact with different biomolecules in specific cellular regions .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .

Preparation Methods

The synthesis of 4-Fluoro-6-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluoro-2-nitrotoluene with hydrazine hydrate can lead to the formation of the desired indazole derivative. The reaction typically requires a catalyst, such as copper acetate, and is carried out in a solvent like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are preferred due to their efficiency and selectivity .

Chemical Reactions Analysis

4-Fluoro-6-methyl-1H-indazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Fluoro-6-methyl-1H-indazole can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in the combined presence of the fluorine and methyl groups, which confer distinct properties and enhance its potential in various applications.

Properties

IUPAC Name

4-fluoro-6-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGJUTKIPURIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646500
Record name 4-Fluoro-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-09-8
Record name 4-Fluoro-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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